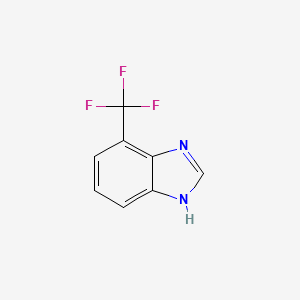

4-(trifluoromethyl)-1H-benzimidazole

説明

4-(Trifluoromethyl)-1H-benzimidazole (TFMB) is a heterocyclic compound that is widely used in organic synthesis. It is a derivative of the benzimidazole family, consisting of a five-membered ring that contains two nitrogen atoms and a trifluoromethyl group. TFMB has been studied extensively due to its various applications in the pharmaceutical and chemical industries. In

科学的研究の応用

Polymer Synthesis and Properties

4-(trifluoromethyl)-1H-benzimidazole is utilized in the creation of soluble polyimides. These polyimides, synthesized from a monomer containing both the benzimidazole ring and trifluoromethyl group, demonstrate high solubility in aprotic polar solvents, high thermal stability, and low refractive indexes, making them suitable for various industrial applications (Choi et al., 2008).

Antiparasitic and Antimicrobial Applications

Compounds derived from this compound have shown effectiveness against protozoa like Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. Some derivatives also exhibit in vitro and in vivo activity against the nematode Trichinella spiralis, highlighting their potential in antiparasitic therapies (Hernández‐Luis et al., 2010).

Inhibiting DNA Topoisomerase

Benzimidazole derivatives, including those with a this compound structure, have been studied for their inhibitory effect on mammalian type I DNA topoisomerases. This action is pivotal in anticancer research as these enzymes play a crucial role in DNA replication (Alpan et al., 2007).

Corrosion Inhibition

Benzimidazole derivatives, including those incorporating the this compound moiety, have been researched for their ability to inhibit corrosion in metals like mild steel. These compounds show promising potential as corrosion inhibitors in acidic environments, demonstrating increased efficiency with higher concentrations (Yadav et al., 2013).

Chemotherapy of Alveolar Hydatid Disease

The benzimidazole class, which includes this compound, is widely used in the chemotherapy of alveolar hydatid disease. Studies have shown that benzimidazole prodrugs can cause significant morphological damage to Echinococcus multilocularis metacestodes, the causative agent of the disease (Walchshofer et al., 1990).

Anti-tubercular and Antimicrobial Research

Benzimidazole acetic acid derivatives, including those linked to this compound, have shown promising anti-tubercular and antimicrobial activities, suggesting their potential use in combating tuberculosis and various microbial infections (Maste et al., 2011).

作用機序

Target of Action

Benzimidazole derivatives, which include 4-(trifluoromethyl)benzimidazole, have been found to exhibit a wide range of biological activities . These activities suggest that the compound may interact with multiple targets, depending on the specific derivative and its functional groups .

Mode of Action

For instance, some benzimidazoles work by binding to tubulin, a vital part of the cytoskeleton and mitotic spindle . This interaction can lead to changes in cell structure and function .

Biochemical Pathways

For example, some benzimidazoles have been found to inhibit the helminth-specific enzyme fumarate reductase . This inhibition can disrupt the energy metabolism of parasitic worms, leading to their death .

Pharmacokinetics

Benzimidazoles, in general, are known to have diverse pharmacokinetic properties depending on their specific chemical structure .

Result of Action

Benzimidazoles have been reported to have various effects, such as antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the action of benzimidazoles .

特性

IUPAC Name |

4-(trifluoromethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2/c9-8(10,11)5-2-1-3-6-7(5)13-4-12-6/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKGDDNPWZXAZFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40323083 | |

| Record name | 4-(Trifluoromethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

392-11-0 | |

| Record name | 392-11-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403001 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Trifluoromethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

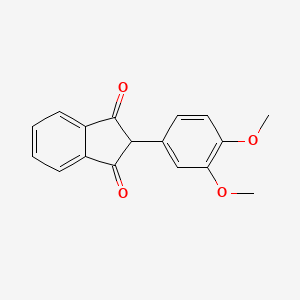

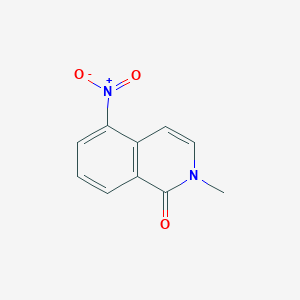

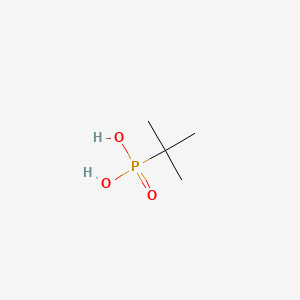

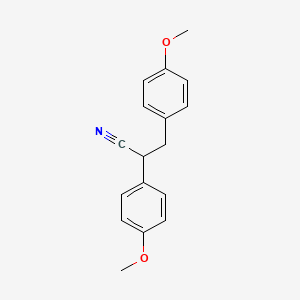

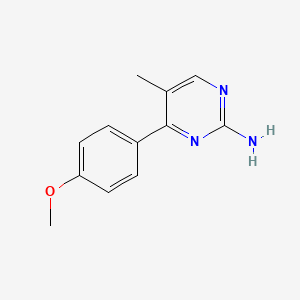

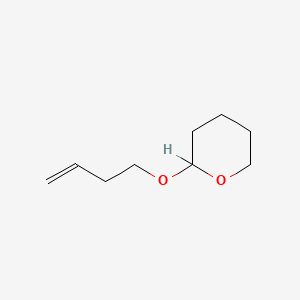

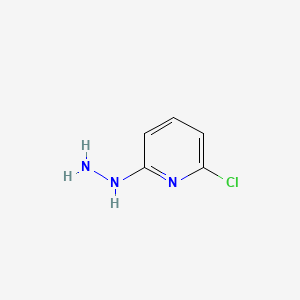

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-Dioxaspiro[4.5]decane-6-carboxylic acid](/img/structure/B1347184.png)